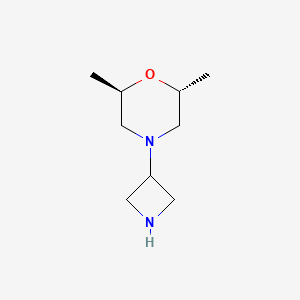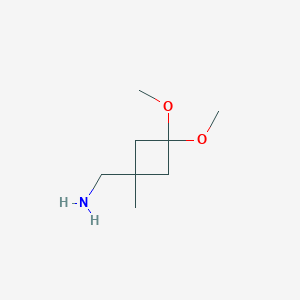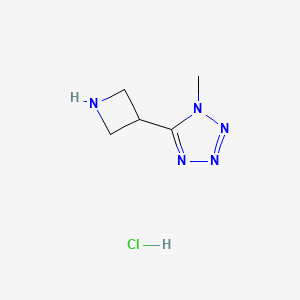
(2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine
概要
説明
(2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine is a chiral compound that features a morpholine ring substituted with an azetidine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azetidine Group: The azetidine moiety can be introduced via nucleophilic substitution reactions, where a suitable azetidine derivative reacts with the morpholine ring.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R,6R) enantiomer, which can be done using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through efficient purification techniques.
化学反応の分析
Types of Reactions
(2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the production of specialty chemicals.
作用機序
The mechanism of action of (2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
(2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylpiperidine: Similar structure but with a piperidine ring.
(2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylpyrrolidine: Similar structure but with a pyrrolidine ring.
Uniqueness
(2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine is unique due to its specific ring structure and chiral centers, which can impart distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
(2R,6R)-4-(azetidin-3-yl)-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7-5-11(6-8(2)12-7)9-3-10-4-9/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBSAVYBLCLTAS-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H](O1)C)C2CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azaspiro[3.4]oct-6-ene](/img/structure/B3323474.png)
![6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3323479.png)
![tert-Butyl N-{[4-({[(tert-butoxy)carbonyl]amino}methyl)piperidin-4-yl]methyl}carbamate](/img/structure/B3323492.png)

![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B3323515.png)
![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol](/img/structure/B3323520.png)
![5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B3323530.png)
![7H-Pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B3323533.png)
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B3323538.png)
![6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3323543.png)

![3-Cbz-6-oxo-3-azabicyclo[3.2.0]heptane](/img/structure/B3323551.png)
![{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B3323557.png)

